1-(3-Bromo-4-isopropylphenyl)ethanone
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Overview
Description
1-(3-Bromo-4-isopropylphenyl)ethanone is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the 3-position and an isopropyl group at the 4-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-isopropylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-isopropylacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction typically occurs in an organic solvent like dichloromethane (DCM) or chloroform under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-isopropylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DCM, ethanol).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-(3-Bromo-4-isopropylphenyl)ethanol.
Oxidation: 1-(3-Bromo-4-isopropylphenyl)acetic acid.
Scientific Research Applications
1-(3-Bromo-4-isopropylphenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-isopropylphenyl)ethanone involves its interaction with various molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)ethanone: Lacks the isopropyl group, leading to different chemical and biological properties.
1-(3-Bromo-2-methoxyphenyl)ethanone: Contains a methoxy group instead of an isopropyl group, affecting its reactivity and applications.
1-(3-Bromo-4-methylphenyl)ethanone: Has a methyl group instead of an isopropyl group, resulting in variations in its chemical behavior.
Uniqueness: 1-(3-Bromo-4-isopropylphenyl)ethanone is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct steric and electronic effects. These features influence its reactivity, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H13BrO |
---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
1-(3-bromo-4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H13BrO/c1-7(2)10-5-4-9(8(3)13)6-11(10)12/h4-7H,1-3H3 |
InChI Key |
UTZNEQIVYJNVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)C)Br |
Origin of Product |
United States |
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